4-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}thiomorpholine
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Overview
Description
4-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}thiomorpholine is a useful research compound. Its molecular formula is C11H13ClF3N3OS and its molecular weight is 327.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.0419954 g/mol and the complexity rating of the compound is 365. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research on thiomorpholine derivatives and their synthesis has shown potential antimicrobial applications. For instance, the synthesis and testing of thiomorpholine derivatives have highlighted their antimicrobial potential. Such studies involve the development of new bioactive molecules with lower toxicity and safer profiles, aiming at optimizing biological effects and ensuring consistent drug availability (D. Kardile, N. Kalyane, 2010). These compounds are synthesized through nucleophilic substitution reactions and tested for antimicrobial activity, indicating their importance in drug development and therapeutic applications.
Molecular Structure and Vibrational Properties
Investigations into the crystal structure, vibrational properties, and Density Functional Theory (DFT) studies of thiomorpholine compounds contribute to our understanding of their molecular characteristics. For example, research on the synthesis, crystal structure, and vibrational properties of thiomorpholine derivatives provides foundational knowledge for further chemical and pharmaceutical studies (Hong Sun et al., 2021). These studies utilize techniques such as NMR, FT-IR spectroscopy, and X-ray diffraction to determine the compounds' structures, contributing to the design of molecules with specific biological activities.
Synthesis of Pyrazoline and Pyrazole Derivatives
Research on the synthesis of pyrazoline and pyrazole derivatives, including those with trifluoromethyl groups, highlights the chemical versatility and potential applications of these compounds in developing therapeutic agents. The one-pot, four-component synthesis approach for creating dihydropyrano[2,3-c]pyrazoles demonstrates the efficiency and environmental friendliness of synthesizing such compounds (Chenfeng Zhou et al., 2016). These methodologies are significant for creating molecules with varied biological activities, including antimicrobial and potentially antitumor properties.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-1-thiomorpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClF3N3OS/c1-7-9(12)10(11(13,14)15)16-18(7)6-8(19)17-2-4-20-5-3-17/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLULGXUSTQDORS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)N2CCSCC2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.